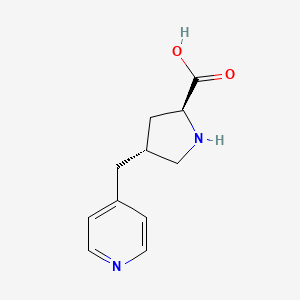

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a pyridin-4-ylmethyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry (2S,4R) is critical for its biological activity and interaction with molecular targets, particularly in medicinal chemistry and drug design. Its dihydrochloride salt (CAS: 1049754-26-8) is commercially available for research and development purposes .

The compound’s structure combines a rigid pyrrolidine backbone with a polar pyridine ring, which may enhance solubility and facilitate interactions with biological receptors. Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in peptide synthesis.

Properties

IUPAC Name |

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2,(H,14,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOPDYHAXAWSRC-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid with analogs differing in the 4-position substituent:

*CAS number corresponds to the dihydrochloride salt.

Key Observations:

Substituent Effects on Lipophilicity :

- The pyridin-4-ylmethyl group introduces moderate polarity due to the pyridine ring’s nitrogen atom, balancing solubility and membrane permeability. In contrast, halogenated analogs (e.g., 2,4-dichlorobenzyl, 2-bromobenzyl) exhibit higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

- The methoxy-substituted derivative (MW 145.16) has the lowest molecular weight and likely superior solubility, making it suitable for aqueous-phase reactions .

Stereochemical and Functional Group Influences :

- Boc-protected derivatives (e.g., prop-2-ynyl, phenyl) are commonly used in solid-phase peptide synthesis (SPPS) to protect the amine group during coupling reactions .

- The propargyl group in (2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

The pyridine moiety may mimic natural ligands in receptor binding.

Biological Activity

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (4R)-4-(4-pyridinylmethyl)-L-proline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molar Mass : 206.24 g/mol

- CAS Number : 1049984-09-9

The compound is believed to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structure suggests potential interactions with proteins involved in signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

- Anticancer Potential : Some derivatives of pyrrolidine compounds have shown promise in cancer therapy by targeting specific kinases involved in tumor growth.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

- Study on Enzyme Inhibition :

- Neuroprotective Effects :

- Anticancer Activity :

Data Table: Biological Activities and IC₅₀ Values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.